molecular formula C14H15NO2 B11794082 2-(3,4-Dimethoxyphenyl)-5-methylpyridine

2-(3,4-Dimethoxyphenyl)-5-methylpyridine

Cat. No.: B11794082
M. Wt: 229.27 g/mol
InChI Key: UDBUAYIJKZRMST-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a pyridine ring substituted with a 3,4-dimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-5-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base to form 3,4-dimethoxychalcone. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield the desired pyridine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a dimethoxyphenyl group and a methyl group on the pyridine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methylpyridine

InChI

InChI=1S/C14H15NO2/c1-10-4-6-12(15-9-10)11-5-7-13(16-2)14(8-11)17-3/h4-9H,1-3H3

InChI Key

UDBUAYIJKZRMST-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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